(4-Benzylpiperidin-1-yl)(5-phenyl-1,2-oxazol-3-yl)methanone
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Overview
Description
4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine is a complex organic compound that features a piperidine ring, a benzyl group, and an oxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with aldehydes to form the oxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials . The benzyl group is usually added via Friedel-Crafts alkylation or similar methods .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and advanced catalytic systems to optimize yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-5-phenyl-1,3,4-oxadiazole: Similar in structure but with an oxadiazole ring instead of an oxazole ring.
Imidazole derivatives: Share similar heterocyclic structures and biological activities.
Uniqueness
4-Benzyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine is unique due to its combination of a piperidine ring, benzyl group, and oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H22N2O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C22H22N2O2/c25-22(20-16-21(26-23-20)19-9-5-2-6-10-19)24-13-11-18(12-14-24)15-17-7-3-1-4-8-17/h1-10,16,18H,11-15H2 |
InChI Key |
KFVOSLXDSAEJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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